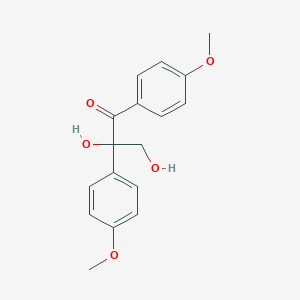
Copper;methyl 2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;methyl 2-hydroxybenzoate, also known as copper(II) methyl salicylate, is a coordination compound where copper is complexed with methyl 2-hydroxybenzoate. Methyl 2-hydroxybenzoate, commonly known as methyl salicylate, is an ester of salicylic acid. This compound is known for its characteristic wintergreen odor and is widely used in various applications, including as a flavoring agent and in topical analgesics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of copper;methyl 2-hydroxybenzoate typically involves the reaction of copper(II) salts with methyl 2-hydroxybenzoate. One common method is to dissolve copper(II) sulfate in water and then add methyl 2-hydroxybenzoate dissolved in ethanol. The reaction mixture is stirred and heated under reflux conditions to facilitate the formation of the complex. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where copper(II) salts and methyl 2-hydroxybenzoate are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is purified using industrial-scale filtration and recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;methyl 2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The methyl 2-hydroxybenzoate ligand can be substituted by other ligands in the presence of suitable reagents.
Complexation: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be carried out using various ligands such as ammonia or ethylenediamine.
Complexation: Additional ligands like bipyridine or phenanthroline can be used to form more complex structures.
Major Products Formed
Oxidation: Oxidized forms of the copper complex.
Substitution: New copper complexes with different ligands.
Complexation: Multi-ligand copper complexes.
Applications De Recherche Scientifique
Copper;methyl 2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in coordination chemistry studies.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in topical formulations for pain relief due to its anti-inflammatory properties.
Industry: Used in the formulation of various consumer products, including cosmetics and cleaning agents.
Mécanisme D'action
The mechanism of action of copper;methyl 2-hydroxybenzoate involves the interaction of the copper ion with biological molecules. The copper ion can participate in redox reactions, generating reactive oxygen species that can damage microbial cell walls, leading to antimicrobial effects. Additionally, the methyl 2-hydroxybenzoate component can inhibit the activity of enzymes involved in inflammation, providing pain relief.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl salicylate: The parent compound, used widely in topical analgesics and as a flavoring agent.
Copper(II) acetate: Another copper complex with different ligands, used in various chemical applications.
Copper(II) sulfate: A common copper salt used in agriculture and industry.
Uniqueness
Copper;methyl 2-hydroxybenzoate is unique due to its combination of copper and methyl 2-hydroxybenzoate, providing both the antimicrobial properties of copper and the anti-inflammatory effects of methyl salicylate. This dual functionality makes it a valuable compound in both scientific research and practical applications.
Propriétés
Numéro CAS |
15375-93-6 |
|---|---|
Formule moléculaire |
C16H16CuO6+2 |
Poids moléculaire |
367.84 g/mol |
Nom IUPAC |
copper;methyl 2-hydroxybenzoate |
InChI |
InChI=1S/2C8H8O3.Cu/c2*1-11-8(10)6-4-2-3-5-7(6)9;/h2*2-5,9H,1H3;/q;;+2 |
Clé InChI |
PNQDGJVIYJLKRN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1O.COC(=O)C1=CC=CC=C1O.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


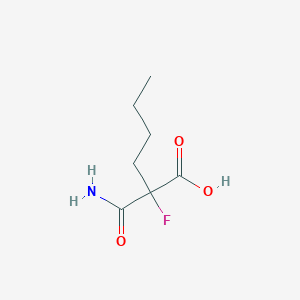
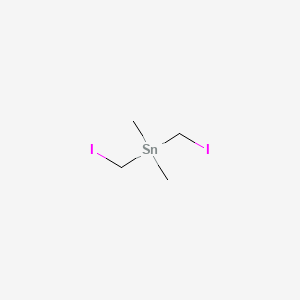
![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
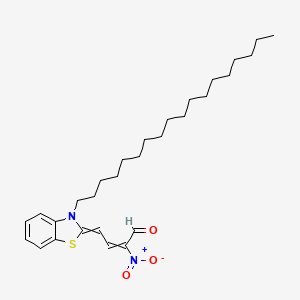
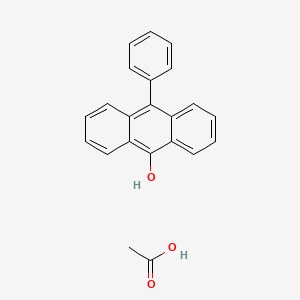
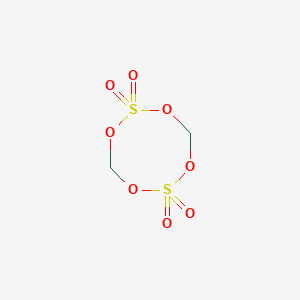
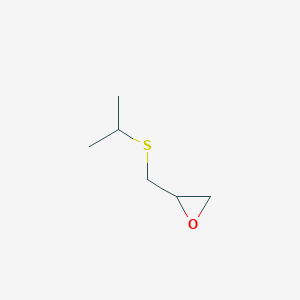

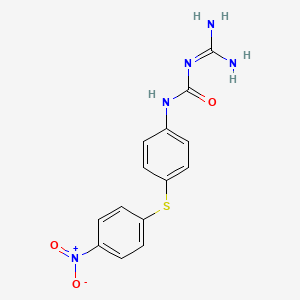
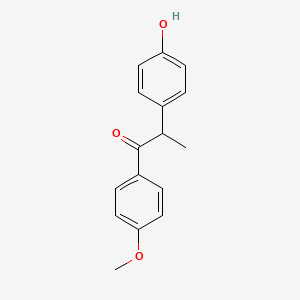
![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
![2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)](/img/structure/B14703702.png)
![Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate](/img/structure/B14703707.png)
